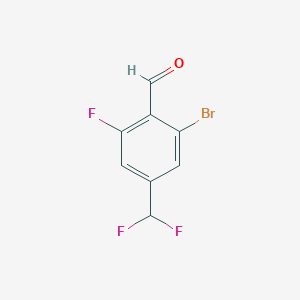
2-Bromo-4-(difluoromethyl)-6-fluorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Bromo-4-(difluoromethyl)-6-fluorobenzaldehyde” is a chemical compound with the molecular formula C9H5BrF2O2 . It has an average mass of 263.036 Da and a monoisotopic mass of 261.944092 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis and crystal structure of 2-bromo-4,6-bis(dibromoacetyl)resorcinol was reported . The compound was crystallized in the triclinic crystal system with Pī space group . Another study reported the synthesis of a Schiff base through an equimolar reaction of 5-chlorosalicylaldehyde and 2-bromo-4-chloroaniline .Molecular Structure Analysis
The molecular structure of “2-Bromo-4-(difluoromethyl)-6-fluorobenzaldehyde” is characterized by the presence of bromine, fluorine, and oxygen atoms attached to a benzene ring . In the case of 2-bromo-4,6-bis(dibromoacetyl)resorcinol, the two carbon and the oxygen atom of the acetyl groups are nearly co-planar with the central phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-4-(difluoromethyl)-6-fluorobenzaldehyde” include a molecular formula of C9H5BrF2O2, an average mass of 263.036 Da, and a monoisotopic mass of 261.944092 Da .Applications De Recherche Scientifique
Crystal Structure and Vibrational Spectra Analysis
Research on molecules like 2-fluoro-4-bromobenzaldehyde (FBB) has provided insights into their crystal structure and vibrational spectra. For instance, FBB's molecular structure was experimentally investigated using X-ray diffraction technique and vibrational spectroscopy, supported by computational studies. This research highlighted the compound's preference for a stable O-trans conformation, with potential energy distribution analysis identifying characteristic frequencies. The study's findings are pivotal for understanding the molecular dynamics and properties of such compounds (Tursun et al., 2015).
Synthetic Applications in Organic Chemistry
2-Bromobenzaldehydes, including derivatives and analogs, serve as critical intermediates in synthesizing various organic compounds. For example, these compounds have been used in palladium-catalyzed synthesis processes to create 1-aryl-1H-indazoles and other heterocycles, demonstrating their versatility in organic synthesis (Cho et al., 2004). Additionally, the facile synthesis of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene, involving bromination and hydrolysis steps, highlights the compound's role in complex organic synthesis routes (Chen Bing-he, 2008).
Advances in Bromovinyl Aldehyde Chemistry
The last decade has seen significant advancements in utilizing 2-bromo-cyclohexenecarbaldehydes and 2-bromobenzaldehydes for constructing compounds with potential biological, medicinal, and material applications. This review emphasizes the progressive field of bromovinyl aldehyde chemistry, focusing on methods employing these substrates under palladium-catalyzed conditions, showcasing the broad applicability of these compounds in synthesizing biologically active molecules (Ghosh & Ray, 2017).
Novel Syntheses of Aromatic Compounds
The synthesis of aromatic compounds like 10-Aryl- and 10-(Arylmethyl)acridin-9(10H)-ones through reactions involving (2-Fluorophenyl)(2-halophenyl)methanones with benzenamines and arylmethanamines represents another application. This method efficiently produces these aromatic compounds, contributing to the diversity of synthetic strategies in organic chemistry (Kobayashi et al., 2013).
Material Science and Polymer Chemistry
In material science, research on fluorinated microporous polyaminals showcases the use of monoaldehyde compounds (including 4-fluorobenzaldehyde and 4-trifluoromethylbenzaldehyde) for carbon dioxide adsorption and selectivity over nitrogen and methane. This study illustrates the potential of these compounds in environmental and material science applications, particularly for gas separation technologies (Li, Zhang, & Wang, 2016).
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-4-(difluoromethyl)-6-fluorobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-6-1-4(8(11)12)2-7(10)5(6)3-13/h1-3,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLZQVBJXYCJEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=O)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(difluoromethyl)-6-fluorobenzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2731287.png)
![5-Benzyl-2-(2-propan-2-ylpyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2731288.png)

![3-(4-methylphenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2731293.png)
![2-[(3-nitrophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2731294.png)
![2-Anilinothieno[3,2-d][1,3]thiazin-4-one](/img/structure/B2731295.png)
![7-Chloro-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2731298.png)

![1-(3,4-Dimethoxyphenyl)-4-((4-nitrophenoxy)methyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene](/img/structure/B2731300.png)
